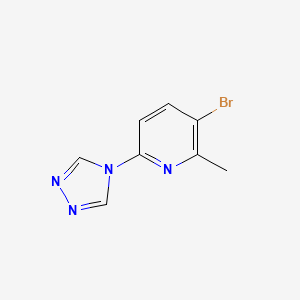

3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine

Description

Properties

IUPAC Name |

3-bromo-2-methyl-6-(1,2,4-triazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-6-7(9)2-3-8(12-6)13-4-10-11-5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALPKFUDRJYYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N2C=NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651034 | |

| Record name | 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-73-3 | |

| Record name | 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Concepts

The landscape of modern medicinal chemistry is increasingly focused on the development of hybrid molecules that incorporate multiple pharmacophores to achieve enhanced efficacy, novel mechanisms of action, and improved safety profiles. Within this paradigm, pyridine-triazole hybrids have emerged as a particularly promising class of compounds. The pyridine ring, a cornerstone of numerous pharmaceuticals, offers a versatile scaffold for structural modification, while the 1,2,4-triazole moiety is a well-established bioisostere for amides and esters, known for its ability to engage in hydrogen bonding and its metabolic stability.[1]

This technical guide focuses on 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine , a specific exemplar of this chemical class. While a dedicated CAS Number for this exact isomer is not publicly cataloged, its structural analogue, 3-Bromo-2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridine, is identified by CAS Number 1228014-23-0 .[2] This guide will provide a comprehensive overview of the synthesis, characterization, and potential applications of the target compound, drawing upon established methodologies for related structures. The strategic placement of the bromo, methyl, and triazolyl groups on the pyridine core creates a unique electronic and steric profile, making it a molecule of significant interest for probing biological systems, particularly in the fields of oncology and infectious diseases.[3][4][5]

Physicochemical and Structural Properties

The precise experimental data for the target compound is not available; however, its properties can be reliably predicted based on its constituent parts and data from closely related analogues. These properties are crucial for designing experimental conditions, predicting bioavailability, and understanding its interaction with biological targets.

| Property | Predicted Value / Information | Rationale & Significance |

| CAS Number | Not Assigned (Analogue: 1228014-23-0)[2] | The specific isomer 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine is not commercially cataloged. Researchers must rely on custom synthesis. |

| Molecular Formula | C₈H₇BrN₄ | Derived from structural composition. |

| Molecular Weight | 239.08 g/mol | Essential for all stoichiometric calculations in synthesis and assays. |

| Appearance | Predicted to be an off-white to pale yellow solid. | Based on typical physical state of similar aromatic heterocyclic compounds.[6] |

| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, Methanol. | The aromatic structure suggests poor aqueous solubility, while polarity from nitrogen atoms allows dissolution in organic solvents. DMSO is the preferred solvent for in vitro biological screening.[7] |

| XLogP3 | ~1.5 - 2.5 | An estimated value indicating moderate lipophilicity, suggesting potential for good cell membrane permeability, a key drug-like property.[8] |

| Hydrogen Bond Donors | 0 | The 4-yl substituted 4H-1,2,4-triazole has no N-H bonds available for donation. |

| Hydrogen Bond Acceptors | 4 | The nitrogen atoms in the pyridine and triazole rings can act as hydrogen bond acceptors, which is critical for receptor-ligand interactions.[1] |

Synthesis and Characterization

The synthesis of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine is not explicitly described in the literature, but a robust and logical synthetic pathway can be designed based on established heterocyclic chemistry principles. The proposed multi-step synthesis leverages commercially available starting materials and reliable, high-yielding reactions.

Proposed Synthetic Pathway

The synthesis is envisioned as a two-stage process: first, the construction of a key intermediate, 6-hydrazinyl-3-bromo-2-methylpyridine, followed by the cyclization to form the 1,2,4-triazole ring.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Causality Behind Choices: This protocol is designed for robustness and purity. The Sandmeyer reaction is a classic, reliable method for converting an amino group on an aromatic ring into a halide.[9] The subsequent nucleophilic substitution with hydrazine hydrate is generally efficient for activated pyridines. The final cyclization with N,N-dimethylformamide dimethyl acetal (DMFDMA) is a standard method for forming a 4-substituted-4H-1,2,4-triazole ring from a hydrazine precursor.

Step 1: Synthesis of 3-Bromo-6-chloro-2-methylpyridine

-

Setup: To a stirred solution of 2-amino-3-bromo-6-methylpyridine (1.0 eq) in concentrated HCl at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

-

Reaction: Stir the resulting diazonium salt solution for 30 minutes at 0°C. In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

-

Addition: Slowly add the diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

-

Workup: After the addition is complete, warm the mixture to room temperature and stir for 2 hours. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Synthesis of 6-Hydrazinyl-3-bromo-2-methylpyridine (Intermediate)

-

Setup: Dissolve the purified 3-bromo-6-chloro-2-methylpyridine (1.0 eq) in ethanol in a round-bottom flask.

-

Reaction: Add hydrazine hydrate (3.0 eq) and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude hydrazine intermediate, which can often be used in the next step without further purification.

Step 3: Synthesis of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine (Final Product)

-

Setup: To a solution of the crude 6-hydrazinyl-3-bromo-2-methylpyridine (1.0 eq) in glacial acetic acid, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq).

-

Reaction: Heat the mixture to 100-110°C for 3-5 hours. The cyclization reaction forms the thermodynamically stable triazole ring.

-

Workup and Purification: Cool the reaction mixture and pour it into ice-cold water. Neutralize with a saturated solution of sodium bicarbonate. The product will often precipitate and can be collected by filtration. Alternatively, extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Final Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to obtain the final product as a solid.

Structural Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive spectroscopic analysis is required. This self-validating process is critical for the reliability of any subsequent biological data.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the methyl protons (a singlet around 2.5 ppm), and aromatic protons on the pyridine and triazole rings. The chemical shifts of the pyridine protons are influenced by the electronic effects of the substituents.[10][11]

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Will confirm the carbon skeleton of the molecule, with characteristic shifts for the methyl carbon, and the sp²-hybridized carbons of the pyridine and triazole rings.[12]

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₈H₇BrN₄).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Will show characteristic absorption bands for C-H, C=N, and C=C bonds within the aromatic systems.

Biological Significance and Potential Mechanism of Action

The pyridine-triazole scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives reported to possess potent anticancer and antimicrobial activities.[3][4][13]

Anticancer Potential

Hybrid molecules containing 1,2,4-triazole and pyridine rings are frequently investigated as anticancer agents.[5][14] Their mechanism of action can be diverse, but often involves the inhibition of key enzymes essential for cancer cell proliferation and survival.

-

Kinase Inhibition: Many pyridine derivatives are known to be kinase inhibitors. The nitrogen atoms in the heterocyclic rings can act as hinge-binding motifs in the ATP-binding pocket of various kinases.

-

Topoisomerase Inhibition: Some heterocyclic compounds can intercalate with DNA or inhibit enzymes like topoisomerase, which are crucial for managing DNA topology during replication. This leads to DNA damage and apoptosis in rapidly dividing cancer cells.

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain heterocyclic scaffolds can bind to tubulin, preventing its polymerization into microtubules and arresting the cell cycle.

Based on the activity of related compounds, a plausible mechanism of action for 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine could involve the inhibition of a critical cellular enzyme, leading to cell cycle arrest and apoptosis.

Caption: Conceptual mechanism of action for a pyridine-triazole anticancer agent.

Key Experimental Workflow: In Vitro Cytotoxicity Assessment

A primary step in evaluating a new compound's anticancer potential is to determine its cytotoxicity against a panel of cancer cell lines. The MTT assay is a standard, reliable colorimetric method for this purpose.[15]

Protocol: MTT Cell Viability Assay

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[16]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a stock solution of the title compound in DMSO (e.g., 10 mM). Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium and DMSO only (vehicle control) and untreated cells (negative control).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

References

-

Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC, NIH.[Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.[Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications.[Link]

-

Guideline for anticancer assays in cells. ResearchGate.[Link]

-

Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. ScienceDirect.[Link]

-

NCI Anticancer Screening In Vitro. Bio-protocol.[Link]

-

Recent Researches in Triazole Compounds as Medicinal Drugs. ResearchGate.[Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. ResearchGate.[Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC, NIH.[Link]

-

Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. ResearchGate.[Link]

-

Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents. PubMed.[Link]

-

Dual-function triazole-pyridine derivatives as inhibitors of metal-induced amyloid-β aggregation. PubMed.[Link]

-

NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate.[Link]

-

Bioassays for anticancer activities. PubMed.[Link]

-

Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry.[Link]

-

Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. MDPI.[Link]

- Synthetic method for 3-bromopyridine.

-

Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. ACS Publications.[Link]

-

3-Bromo-2-methylpyridine. PubChem.[Link]

-

A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research.[Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. MDPI.[Link]

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI.[Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.[Link]

-

Discovery of[3][10][17]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. PMC, NIH.[Link]

-

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine. PubChem.[Link]

-

A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Semantic Scholar.[Link]

-

Cas 131986-28-2, 3-CHLORO-4-(PYRIDIN-3-YL). LookChem.[Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Bromo-2-methylpyridine | 38749-79-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. japsonline.com [japsonline.com]

- 9. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. researchgate.net [researchgate.net]

- 14. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]

- 15. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine, a heterocyclic building block of significant interest in pharmaceutical and agrochemical research. Recognizing the current scarcity of published experimental data for this specific compound, this document pivots from a simple data sheet to a detailed methodological guide. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just foundational knowledge but also the practical, field-proven protocols required to determine these critical parameters in a laboratory setting. Each section outlines the theoretical basis of a key property, followed by a self-validating, step-by-step experimental protocol, thereby empowering researchers to generate their own high-quality data and advance their discovery programs.

Introduction and Molecular Identity

3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine is a functionalized pyridine derivative featuring a bromine atom and a 1,2,4-triazole moiety. Such scaffolds are of high value in medicinal chemistry. The pyridine ring is a common feature in numerous approved drugs, while the triazole ring can serve as a key pharmacophore, participating in hydrogen bonding and improving metabolic stability.[1] The bromine atom provides a reactive handle for further synthetic elaboration, typically through cross-coupling reactions, enabling the construction of more complex molecular architectures.[2]

Given its potential as a key starting material or intermediate, a thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, formulation, and biological screening.[3] These properties, including melting point, solubility, lipophilicity (LogP), and ionization constant (pKa), govern everything from reaction kinetics to pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion).[3]

This guide provides the established methodologies for characterizing these essential properties.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

| Chemical Name | 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine | N/A |

| CAS Number | 1060817-73-3 | [4] |

| Molecular Formula | C₈H₇BrN₄ | [4] |

| Molecular Weight | 239.07 g/mol | [4] |

| Chemical Structure |  | (Structure rendered for visualization) |

Thermal Properties: Melting Point Determination

The melting point (MP) is a fundamental physical property that provides a primary indication of a compound's purity.[5] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range.[5] While no experimental melting point for 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine has been found in the reviewed literature, the capillary method is the pharmacopeial standard for its determination.[6]

Causality Behind Experimental Choices

The capillary method is chosen for its precision, small sample requirement, and reproducibility. The sample is heated in a sealed capillary tube within a calibrated apparatus, ensuring uniform heat transfer.[6] A slow heating rate (1-2°C per minute) near the expected melting point is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading of the temperature at which the solid-to-liquid phase transition occurs.[3]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp).

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the compound is completely dry and in the form of a fine, homogeneous powder. If necessary, gently crush any coarse crystals in a mortar.[5]

-

Jab the open end of a glass capillary tube into the powder pile several times to collect a small amount of sample.[7]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.

-

Drop the capillary tube, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop. The bouncing action will tightly pack the sample.[7]

-

Repeat until a packed column of 2-3 mm in height is achieved. An improperly packed or overly large sample can lead to a broad, inaccurate melting range.[7]

-

-

Apparatus Setup & Measurement:

-

Insert the packed capillary tube into a sample slot of the melting point apparatus.[7]

-

Set a rapid heating rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new sample and place it in the apparatus.

-

Set the heating rate to a slow ramp (e.g., 1-2°C/minute) through the expected melting range.[3]

-

Record the temperature at which the first droplet of liquid is observed (T₁).

-

Record the temperature at which the entire sample has completely liquefied (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation and Reporting:

-

Perform the determination in triplicate to ensure reproducibility.

-

Calibrate the apparatus periodically using certified reference standards with known melting points.

-

Caption: Workflow for Melting Point Determination.

Solubility Profile

Aqueous solubility is a critical determinant of a compound's suitability for biological testing and its potential for oral bioavailability.[8] Low solubility can lead to unreliable results in in vitro assays and poor absorption in vivo.[8] While specific solubility data for 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine is not available, the Shake-Flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[9]

Causality Behind Experimental Choices

The Shake-Flask method directly measures the concentration of a compound in a saturated solution after it has reached equilibrium, providing the most reliable measure of thermodynamic solubility.[9] By adding an excess of solid compound to the solvent (e.g., a phosphate-buffered saline, PBS, at physiological pH 7.4), we ensure that the resulting solution is saturated. The system is agitated for an extended period (e.g., 18-24 hours) to ensure equilibrium is reached between the solid and dissolved states.[10] Subsequent separation of the undissolved solid and quantification of the supernatant provides the solubility value.

Experimental Protocol: Shake-Flask Solubility Determination

Step-by-Step Methodology:

-

Preparation:

-

Prepare a suitable aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to mimic physiological conditions.

-

Accurately weigh an excess amount of the test compound into a glass vial. The excess should be sufficient to be visible after the equilibration period.[9]

-

Add a precise volume of the aqueous buffer to the vial.

-

-

Equilibration:

-

Seal the vial tightly.

-

Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the suspension for a sufficient duration to reach equilibrium (typically 18-24 hours).[10]

-

-

Phase Separation:

-

After equilibration, allow the vial to stand, permitting the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining solid particulates. Centrifugation can also be used prior to filtration.

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in a suitable solvent (e.g., DMSO or acetonitrile).

-

Quantify the concentration of the compound in the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

The determined concentration is the thermodynamic solubility of the compound in that specific medium.

-

Caption: Workflow for Shake-Flask Solubility Assay.

Lipophilicity: Partition Coefficient (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter in drug design. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[11] LogP influences a drug's membrane permeability, plasma protein binding, volume of distribution, and potential for toxicity. According to Lipinski's "Rule of Five," an oral drug candidate should ideally have a LogP value of <5.[11]

Causality Behind Experimental Choices

The shake-flask method using an n-octanol/water biphasic system is the traditional and most reliable method for experimental LogP determination.[12] n-Octanol is used as the organic phase because its properties are believed to mimic those of biological lipid bilayers. The method relies on allowing the compound to partition between the two immiscible phases until equilibrium is reached. Measuring the compound's concentration in each phase allows for the direct calculation of the partition coefficient, P.

Experimental Protocol: Shake-Flask LogP Determination

Step-by-Step Methodology:

-

Phase Preparation:

-

Pre-saturate the n-octanol by shaking it with water (or pH 7.4 buffer) for 24 hours. Discard the aqueous phase.

-

Pre-saturate the water (or pH 7.4 buffer) by shaking it with n-octanol for 24 hours. Discard the organic phase. This ensures the two phases are in equilibrium with each other before the experiment begins.

-

-

Partitioning:

-

Dissolve a known amount of the test compound in one of the pre-saturated phases (whichever it is more soluble in).

-

Combine equal volumes of the pre-saturated n-octanol and pre-saturated aqueous buffer in a separatory funnel or vial.

-

Add the stock solution of the compound.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning, followed by a period of gentle agitation to ensure equilibrium is reached.

-

-

Phase Separation and Analysis:

-

Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean interface.

-

Carefully sample a precise aliquot from both the upper n-octanol phase and the lower aqueous phase.

-

Determine the concentration of the compound in each phase ([organic] and [aqueous]) using an appropriate analytical technique like HPLC-UV.[11]

-

-

Calculation:

-

Calculate the partition coefficient (P) using the formula: P = [concentration in octanol] / [concentration in aqueous]

-

Calculate LogP using the formula: Log P = log₁₀(P)

-

Ionization State: Acidity Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[13] For a drug molecule, its ionization state at physiological pH profoundly affects its solubility, permeability, target binding, and off-target effects. The structure of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine contains nitrogen atoms in both the pyridine and triazole rings, which can act as basic centers (proton acceptors).

Importance and Determination Pathways

Knowing the pKa is essential for predicting a compound's behavior. For instance, a basic compound will be predominantly protonated (charged) in the acidic environment of the stomach (pH 1-2) but may be predominantly neutral in the more alkaline environment of the small intestine (pH 6-7.5). This change in ionization state dramatically impacts absorption.

While experimental determination via methods like potentiometric titration or UV-spectrophotometry is ideal, reliable in silico prediction tools are widely used in early drug discovery to estimate pKa values when experimental data is unavailable.[12][14]

Computational Prediction Workflow

In the absence of experimental data, a robust estimation can be achieved using commercially available or open-source QSPR (Quantitative Structure-Property Relationship) models.[12]

Conceptual Workflow:

-

Structure Input: The 2D structure of the compound (in SMILES or MOL file format) is provided as input to the prediction software (e.g., ACD/Labs Percepta, ChemAxon Marvin, etc.).

-

Algorithm Application: The software uses algorithms trained on large databases of experimentally determined pKa values. These algorithms identify the ionizable centers in the molecule (the basic nitrogens in this case) and calculate the pKa based on the influence of the surrounding chemical environment (e.g., electronic effects of the bromo and methyl groups).[12][14]

-

Output Generation: The software outputs the predicted pKa value(s) for the most basic and/or acidic centers in the molecule. For this compound, it would predict the pKa associated with the protonation of the pyridine and/or triazole nitrogen atoms.

Caption: In Silico Workflow for pKa Prediction.

Conclusion

While experimental data for 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine remains to be published, its structural motifs suggest significant potential as a versatile building block in discovery chemistry. This guide serves as a foundational resource by providing the authoritative, step-by-step protocols necessary for its complete physicochemical characterization. By employing these standardized methods for determining melting point, solubility, LogP, and pKa, researchers can generate the reliable, high-quality data needed to make informed decisions, accelerate their research, and unlock the full potential of this promising molecule.

References

-

Zang, Q., Mansouri, K., Williams, A.J., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling. Available at: [Link]

-

Splendid Labs Pvt. Ltd. (n.d.). 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine. Product Page. Available at: [Link]

-

PubChem. (n.d.). methyl 3-[(4S)-8-bromo-2-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][3]benzodiazepin-4-yl]propanoate. PubChem Compound Summary for CID 9824461. Available at: [Link]

-

University of Calgary. (n.d.). Melting Point Determination. Organic Laboratory Techniques. Available at: [Link]

-

Kromann, J.C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

-

Data.gov. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - Dataset. Available at: [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Technical Brochure. Available at: [Link]

- Reliability of logP predictions based on calculated molecular descriptors: a critical review. (2007). Current Medicinal Chemistry.

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Information Sheet. Available at: [Link]

- Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. (2020). ACS Omega.

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Technical Guide. Available at: [Link]

- 1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole. (2015). Molbank.

-

Stanford Research Systems. (n.d.). Melting Point Determination. Application Note. Available at: [Link]

-

Optibrium Ltd. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. White Paper. Available at: [Link]

- Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening.

-

ResearchGate. (2022). Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies. Available at: [Link]

-

ResearchGate. (2014). 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Available at: [Link]

-

PubChem. (n.d.). 3-bromo-4-chloro-2-methyl-3H-1,2,4-triazole. PubChem Compound Summary for CID 87806443. Available at: [Link]

-

LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

Sources

- 1. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 5. 1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Bromo-6-(2-methyl-2H-1,2,3-triazol-4-yl)pyridine | 2468060-59-3 [chemicalbook.com]

- 7. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mrupp.info [mrupp.info]

- 9. researchgate.net [researchgate.net]

- 10. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peerj.com [peerj.com]

- 12. 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | C9H11BrN2 | CID 67284981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Bromo-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyridine | 1289056-57-0 [chemicalbook.com]

- 14. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

synthesis of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine

Introduction

3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine is a heterocyclic building block of significant interest in the field of medicinal chemistry. Its unique structural arrangement, featuring a substituted pyridine core linked to a 1,2,4-triazole moiety, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. Notably, this compound serves as a key precursor in the development of kinase inhibitors for targeted cancer therapy, where its structure facilitates selective binding to enzyme active sites[1]. This guide provides a comprehensive overview of a robust and well-documented synthetic pathway, offering researchers and drug development professionals the technical details and scientific rationale necessary for its successful preparation.

The synthesis is a multi-step process that begins with the strategic construction of a dibrominated pyridine intermediate, followed by selective nucleophilic substitution to introduce a hydrazine precursor, and culminates in the cyclization to form the desired triazole ring. This document will elaborate on the causality behind each experimental choice, provide detailed, step-by-step protocols, and present key data in a clear, accessible format.

Overall Synthetic Pathway

The is achieved through a three-step sequence. The process starts with the diazotization of 5-Bromo-2-amino-6-methylpyridine followed by a Sandmeyer-type reaction to yield the key intermediate, 2,5-Dibromo-6-methylpyridine. This intermediate then undergoes selective hydrazinolysis to form 3-Bromo-6-hydrazinyl-2-methylpyridine. The final step involves the condensation and cyclization of the hydrazinyl intermediate with a one-carbon source, such as formamide, to construct the 1,2,4-triazole ring.

Caption: Overall three-step synthetic route.

Part 1: Synthesis of Key Intermediate: 2,5-Dibromo-6-methylpyridine

The initial phase of the synthesis focuses on preparing the dibrominated pyridine core. This is accomplished via a Sandmeyer-type reaction, a reliable and widely used method for converting aromatic primary amines into halides.

Principle and Rationale

The transformation begins with the diazotization of the starting material, 5-Bromo-2-amino-6-methylpyridine. In the presence of a strong acid like hydrobromic acid (HBr) and a nitrite source (sodium nitrite, NaNO₂), the amino group is converted into a diazonium salt. This intermediate is highly reactive and readily undergoes nucleophilic substitution. The bromide ions from HBr then displace the diazo group (N₂), which is an excellent leaving group, resulting in the formation of 2,5-Dibromo-6-methylpyridine. The use of low temperatures (typically -5 to 5 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt[2][3].

Sources

Investigational Prospectus: The Medicinal Chemistry Potential of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine

An In-Depth Technical Guide

Abstract

This document outlines a forward-looking investigational strategy for the novel heterocyclic compound, 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine. While direct research on this specific molecule is nascent, its architecture combines two pharmacologically significant moieties: a substituted pyridine ring and a 1,2,4-triazole ring. This guide deconstructs the molecule's structural components, extrapolates potential therapeutic applications from well-documented analogous structures, and proposes a comprehensive, multi-stage research program to elucidate its medicinal chemistry potential. We will cover plausible synthetic routes, propose initial biological screening cascades, and outline a strategy for future Structure-Activity Relationship (SAR) studies. This prospectus serves as a foundational blueprint for initiating a drug discovery program centered on this promising, yet unexplored, chemical entity.

Introduction: Deconstructing the Core Scaffold

The compound 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine (henceforth referred to as CMPT-1 ) is a small molecule whose potential resides in the synergistic or additive properties of its constituent parts. An initial survey of scientific literature and chemical databases reveals its commercial availability but a significant lack of published biological data. This presents not a barrier, but an opportunity for novel discovery.

Our analysis begins with its two core pharmacophores:

-

The Substituted Pyridine Ring: Pyridine is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor and can be crucial for binding to biological targets. The substitutions on the ring in CMPT-1 are critical:

-

2-methyl group: This group can provide a steric handle to influence binding orientation, enhance metabolic stability by blocking potential sites of oxidation, and improve lipophilicity.

-

3-bromo group: The bromine atom is a versatile functional group. It can act as a leaving group for further chemical modification (e.g., in Suzuki or Buchwald-Hartwig couplings), allowing for the generation of a chemical library for SAR studies. It also adds to the molecule's lipophilicity and can form halogen bonds, which are increasingly recognized as important interactions in protein-ligand binding.

-

-

The 1,2,4-Triazole Ring: This five-membered heterocycle is a well-established pharmacophore known for its metabolic stability and ability to engage in hydrogen bonding and metal coordination. Derivatives of 1,2,4-triazole are found in a wide array of therapeutics, including antifungal agents (e.g., fluconazole, which inhibits lanosterol 14α-demethylase) and anticancer agents.

The linkage of these two moieties creates a rigid structure with a defined three-dimensional shape, ideal for specific binding to protein targets.

Proposed Synthetic Strategy

A robust and scalable synthetic route is paramount for any drug discovery program. Based on established heterocyclic chemistry, we propose the following multi-step synthesis for CMPT-1 and its future analogs.

Protocol 2.1: Synthesis of CMPT-1

-

Starting Material: Commercially available 2,6-dichloro-3-methylpyridine.

-

Step 1: Amination: Selective nucleophilic aromatic substitution (SNAr) at the 6-position. React 2,6-dichloro-3-methylpyridine with hydrazine hydrate at elevated temperatures. The greater electrophilicity of the C6 position (para to the nitrogen) favors this regioselectivity.

-

Step 2: Triazole Formation: The resulting hydrazinylpyridine is then cyclized with N,N-dimethylformamide azine or a similar one-carbon equivalent under acidic conditions to form the 1,2,4-triazole ring.

-

Step 3: Bromination: The final step involves selective bromination at the 3-position of the pyridine ring. This can be achieved using a standard brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent.

-

Purification: The final product, CMPT-1 , is purified via column chromatography followed by recrystallization. Characterization would be confirmed using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

This proposed workflow is visualized in the diagram below.

Caption: Proposed synthetic route for CMPT-1.

Hypothesized Therapeutic Applications & Investigational Workflows

Based on the known pharmacology of its core scaffolds, we have identified three primary therapeutic areas for initial investigation.

Application Area 1: Oncology - Kinase Inhibition

Rationale: Substituted pyridines are a cornerstone of many kinase inhibitors (e.g., Imatinib, Sorafenib). The pyridine nitrogen can form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket. The triazole moiety can further occupy the pocket and form additional interactions.

Proposed Investigational Workflow:

-

Primary Screen: Screen CMPT-1 at a standard concentration (e.g., 10 µM) against a broad panel of human kinases (e.g., a 400+ kinase panel).

-

Hit Confirmation: For any kinases showing >50% inhibition, perform dose-response assays to determine the IC50 value.

-

Mechanism of Action (MoA): For confirmed hits, conduct enzymatic assays to determine the mode of inhibition (e.g., ATP-competitive, non-competitive).

-

Cellular Activity: Test CMPT-1 in cancer cell lines known to be dependent on the identified target kinase. Determine cellular potency (GI50) via assays like MTT or CellTiter-Glo.

Caption: Proposed workflow for kinase inhibitor discovery.

Application Area 2: Infectious Diseases - Antifungal Activity

Rationale: The 1,2,4-triazole ring is the key pharmacophore in the "azole" class of antifungal drugs, which inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). CMPT-1 could potentially act through this or other fungal-specific mechanisms.

Proposed Investigational Workflow:

-

Primary Screen: Screen CMPT-1 against a panel of clinically relevant fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for any active species using standardized broth microdilution methods.

-

Toxicity Assay: Concurrently, assess cytotoxicity against a human cell line (e.g., HepG2) to determine a selectivity index (SI = CC50 / MIC). A high SI is desirable.

-

MoA Studies: If activity is confirmed, perform mechanism of action studies, such as ergosterol biosynthesis assays, to see if it aligns with CYP51 inhibition.

Application Area 3: Neurology - CNS-Active Agents

Rationale: The pyridine and triazole scaffolds are present in various CNS-active agents, including anxiolytics and anticonvulsants. The predicted physicochemical properties of CMPT-1 may allow it to cross the blood-brain barrier.

Predicted Physicochemical Properties:

| Property | Predicted Value | Rationale / Method |

| Molecular Weight | 255.09 g/mol | Calculation |

| cLogP | ~2.5 - 3.0 | Fragment-based calculation (e.g., ALOGPS) |

| Topological Polar Surface Area (TPSA) | ~45-55 Ų | Calculation |

| H-Bond Donors | 0 | Structure |

| H-Bond Acceptors | 4 | Structure |

These properties fall within the general parameters for CNS drug-likeness (e.g., Lipinski's Rule of Five), suggesting potential for brain penetration.

Proposed Investigational Workflow:

-

Primary Screen: Utilize a panel of receptor binding assays for common CNS targets (e.g., GABAA, serotonin, dopamine receptors).

-

Functional Assays: For any confirmed binding hits, proceed to functional assays (e.g., electrophysiology, second messenger assays) to determine agonist/antagonist activity.

-

In Vivo Model: If a promising profile emerges, initial in vivo testing in a relevant rodent model (e.g., elevated plus maze for anxiety) would be warranted.

Future Directions: A Strategy for Structure-Activity Relationship (SAR) Exploration

The bromine atom at the 3-position of CMPT-1 is an ideal handle for chemical elaboration to build a focused library and explore SAR.

Caption: SAR exploration via cross-coupling reactions.

Proposed Library Synthesis:

-

Suzuki Coupling: React CMPT-1 with a diverse set of aryl and heteroaryl boronic acids to explore how different aromatic substituents at the 3-position affect activity.

-

Buchwald-Hartwig Amination: Introduce a variety of primary and secondary amines to probe the effect of hydrogen bond donors/acceptors at this position.

-

Sonogashira Coupling: Introduce alkynes, which can be further functionalized or used to explore deeper pockets in a target protein.

Each new analog would be subjected to the relevant biological screening cascade outlined in Section 3.0 to systematically build a map of the structure-activity landscape.

Conclusion

While 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine is an under-investigated molecule, its structural composition provides a strong rationale for its exploration in medicinal chemistry. By leveraging established knowledge of the pyridine and 1,2,4-triazole pharmacophores, we have outlined a clear and logical pathway for its synthesis, biological evaluation, and optimization. The proposed workflows in oncology, infectious diseases, and neurology represent high-potential starting points for a drug discovery campaign. The true value of CMPT-1 will be in its utility as a foundational scaffold for the development of a new generation of therapeutic agents.

References

-

The Pyridine Ring in Medicinal Chemistry. Drug Discovery Today. [Link]

-

Halogen Bonds in Protein-Ligand Interactions. Accounts of Chemical Research. [Link]

-

1,2,4-Triazole: A Privileged Scaffold in Medicinal Chemistry. Future Medicinal Chemistry. [Link]

-

Azole Antifungals: A Review of Their Mechanism of Action and Resistance. Journal of Fungi. [Link]

The Strategic Role of the 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine Scaffold in Modern Kinase Inhibitor Discovery

A Senior Application Scientist's Technical Guide for Drug Development Professionals

Introduction: The Quest for Specificity in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kinases, as central regulators of cellular signaling, are often dysregulated in pathological states, making them prime targets for small molecule inhibitors. However, the high degree of structural conservation, particularly within the ATP-binding pocket, presents a formidable challenge: achieving inhibitor selectivity. Off-target effects stemming from a lack of selectivity can lead to toxicity and diminish therapeutic windows. This has driven the development of highly specific and potent kinase inhibitors. A key strategy in this endeavor is the exploration of novel chemical scaffolds that can form unique and selective interactions within the kinase domain.

This guide provides an in-depth technical exploration of the 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine core, a heterocyclic scaffold that has emerged as a valuable building block in the design of next-generation kinase inhibitors. We will dissect its chemical properties, strategic applications in medicinal chemistry, and provide practical, field-proven protocols for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery and optimization of kinase inhibitors.

Part 1: The Chemistry and Rationale of the Pyridine-Triazole Scaffold

The 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine moiety is not a kinase inhibitor in itself, but rather a versatile chemical intermediate. Its value lies in its specific arrangement of functional groups and aromatic systems, which medicinal chemists can strategically exploit to build highly potent and selective inhibitors.

1.1. Structural Features and Their Implications:

-

Pyridine Ring: This nitrogen-containing heterocycle is a common feature in many FDA-approved kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, often interacting with the "hinge" region of the kinase ATP-binding site. This hinge-binding motif is a cornerstone of many kinase inhibitor designs.

-

2-Methyl Group: The methyl group ortho to the pyridine nitrogen provides steric bulk. This can be leveraged to create specific interactions within the hydrophobic regions of the ATP pocket and can influence the overall conformation of the inhibitor, thereby enhancing selectivity.

-

3-Bromo Position: The bromine atom is a crucial functional handle. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide variety of substituents at this position, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

-

6-(4H-1,2,4-triazol-4-YL) Group: The triazole ring is a bioisostere for other functional groups and can participate in hydrogen bonding and other non-covalent interactions. Its linkage to the pyridine core at the 6-position directs its vector towards the solvent-exposed region of the kinase active site, providing another point for modification to improve pharmacokinetic properties or target specific features of the kinase.

1.2. Synthetic Accessibility:

The synthesis of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-YL)pyridine is a multi-step process that is readily achievable in a standard medicinal chemistry laboratory. A general synthetic workflow is outlined below.

Diagram 1: General Synthetic Workflow

A Technical Guide to 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine: A Versatile Building Block for Next-Generation Agrochemicals

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, pyridine and 1,2,4-triazole moieties have consistently emerged as privileged scaffolds in the design of potent fungicides, herbicides, and insecticides.[1][2][3] This in-depth technical guide focuses on the strategic importance and practical application of a highly functionalized intermediate: 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine. We will explore its synthesis, key chemical attributes, and its role as a versatile building block in the creation of advanced agrochemical active ingredients. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries who are engaged in the discovery and development of new crop protection solutions.

Introduction: The Power of Pyridine and Triazole Scaffolds in Agrochemical Design

The prevalence of pyridine and 1,2,4-triazole rings in successful agrochemicals is no coincidence. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, offers a unique combination of electronic properties, metabolic stability, and diverse functionalization possibilities.[4] Its ability to engage in various non-covalent interactions and its presence in numerous natural products have made it a favored building block in medicinal and agricultural chemistry.[5]

The 1,2,4-triazole moiety is particularly renowned for its fungicidal properties.[1][6] Triazole fungicides are a major class of demethylation inhibitors (DMIs) that target the C14-demethylase enzyme (CYP51) in the ergosterol biosynthesis pathway of fungi.[1][6] Ergosterol is a vital component of fungal cell membranes, and its inhibition leads to abnormal fungal growth and death.[1][6] The nitrogen atoms in the triazole ring play a crucial role by coordinating with the heme iron atom in the active site of the CYP51 enzyme.[7]

The strategic combination of these two pharmacophores in a single molecule, as seen in 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine, presents a compelling platform for the development of novel agrochemicals with potentially enhanced efficacy and unique modes of action.

Physicochemical Properties and Synthesis of the Core Intermediate

Molecular Structure and Properties

3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine is a solid with the molecular formula C₈H₇BrN₄ and a molecular weight of 239.07 g/mol .[8] Its structure features a pyridine ring substituted with a bromine atom at the 3-position, a methyl group at the 2-position, and a 4H-1,2,4-triazol-4-yl group at the 6-position.

Figure 1: Molecular Structure of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine.

The bromine atom at the 3-position is a key functional handle for further chemical modifications, particularly through cross-coupling reactions. The methyl group at the 2-position can influence the molecule's conformation and interaction with biological targets. The 4H-1,2,4-triazol-4-yl group is the primary pharmacophore responsible for potential fungicidal activity.

Proposed Synthetic Pathway

Step 1: Synthesis of 3-Bromo-2-methylpyridine

A common method for the synthesis of 3-bromo-2-methylpyridine starts from 2-methylpyridine (2-picoline). Bromination can be achieved using bromine in the presence of a Lewis acid like aluminum chloride.[9]

Step 2: Synthesis of 2,6-Dibromo-3-methylpyridine

Further bromination of 3-bromo-2-methylpyridine can yield the dibrominated intermediate.

Step 3: Nucleophilic Aromatic Substitution with 1,2,4-Triazole

The final step involves the reaction of 2,6-dibromo-3-methylpyridine with 1,2,4-triazole in the presence of a base. The more reactive bromine at the 6-position is expected to be displaced by the triazole nucleophile.

Figure 2: Proposed synthetic pathway for 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine.

Application as a Building Block in Agrochemical Synthesis

The true value of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine lies in its potential as a versatile intermediate for the synthesis of a wide range of agrochemicals. The strategically placed bromine atom allows for the introduction of various substituents through cross-coupling reactions, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties.

Fungicide Development

The primary application of this building block is in the development of novel fungicides. The inherent fungicidal properties of the 1,2,4-triazole moiety can be enhanced and modulated by introducing different groups at the 3-position of the pyridine ring.

Structure-Activity Relationship (SAR) Considerations:

-

Aryl and Heteroaryl Substituents: Introduction of substituted aryl or heteroaryl groups via Suzuki, Stille, or other cross-coupling reactions can lead to compounds with improved binding affinity to the target enzyme.[10] The nature and position of substituents on these appended rings can significantly impact activity.

-

Alkoxy and Thioether Linkages: Ether or thioether linkages can be introduced to explore different regions of the enzyme's active site.

-

Amide and Ester Functionalities: The incorporation of amide or ester groups can influence the compound's solubility, transport within the plant, and metabolic stability.[7]

Figure 3: Workflow for developing novel fungicides from the core intermediate.

Insecticide and Herbicide Potential

While the triazole moiety is primarily associated with fungicidal activity, pyridine derivatives are known to exhibit a broad spectrum of biological activities, including insecticidal and herbicidal effects.[2][3][11][12]

-

Insecticidal Activity: Certain pyridine-based compounds act on the insect nervous system.[13] By modifying the substituent at the 3-position of the core intermediate, it may be possible to develop novel insecticides with unique modes of action.

-

Herbicidal Activity: Pyridinecarboxylic acids are a known class of herbicides.[14] Functionalization of the bromine atom to introduce a carboxylic acid or a bioisostere could lead to the discovery of new herbicidal compounds.

Experimental Protocols

The following are generalized, exemplary protocols for key synthetic transformations involving the core intermediate. Researchers should optimize these conditions based on their specific substrates and equipment.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling an arylboronic acid with 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine.

Materials:

-

3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a reaction vessel, add 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the solvent and the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation

The following table summarizes hypothetical efficacy data for a series of derivatives synthesized from the core intermediate, illustrating the potential for SAR studies.

| Compound ID | R Group at 3-position | Fungicidal Efficacy (EC₅₀, µM) vs. Fusarium graminearum |

| Parent | Br | >100 |

| 1a | 4-Fluorophenyl | 15.2 |

| 1b | 2,4-Dichlorophenyl | 8.7 |

| 1c | 4-Methoxyphenyl | 25.1 |

| 1d | 2-Thienyl | 12.5 |

Conclusion and Future Directions

3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine represents a highly promising and versatile building block for the synthesis of novel agrochemicals. Its unique combination of a proven fungicidal pharmacophore (1,2,4-triazole) and a readily functionalizable pyridine scaffold provides a rich platform for the exploration of new chemical space. The strategic placement of the bromine atom allows for the systematic modification of the molecule, enabling the optimization of biological activity, selectivity, and physicochemical properties.

Future research should focus on the development of an efficient and scalable synthesis of the core intermediate. Extensive derivatization through modern cross-coupling techniques, followed by high-throughput screening against a broad range of fungal pathogens, insect pests, and weeds, will be crucial for unlocking the full potential of this valuable building block. Furthermore, computational modeling and structure-based design approaches can be employed to guide the synthesis of next-generation agrochemicals with improved efficacy and environmental profiles.

References

-

Iowa State University Digital Repository. (2006, May 30). Fungicides: Triazoles. [Link]

-

RJPT. (n.d.). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. [Link]

-

FAO. (n.d.). 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and. [Link]

-

MDPI. (2024, February 19). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. [Link]

-

ISRES. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. [Link]

-

RSC Publishing. (n.d.). Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. [Link]

-

PubMed. (2022, August). Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. [Link]

-

农药学学报. (n.d.). Synthesis and insecticidal activity of a series of novel substituted pyridine linked triazole derivatives. [Link]

-

ResearchGate. (n.d.). Insecticidal activity of selective pyridine derivatives synthesized.... [Link]

-

ProQuest. (2021, September 29). Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. [Link]

-

Splendid Lab. (n.d.). 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine. [Link]

-

PubMed. (2006, August 15). Structure-activity Relationships of Triazolopyridine Oxazole p38 Inhibitors: Identification of Candidates for Clinical Development. [Link]

-

PubMed. (1996, March). A structure-activity relationship for the neurotoxicity of triazole fungicides. [Link]

-

PubMed. (n.d.). Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship. [Link]

-

ResearchGate. (n.d.). Structure−Activity Relationship Development of Dihaloaryl Triazole Compounds as Insecticides and Acaricides. 1. Phenyl Thiophen-2-yl Triazoles | Request PDF. [Link]

-

NIH. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. [Link]

-

PubMed. (n.d.). Triazolines. 14. 1,2,3-Triazolines and triazoles, a new class of anticonvulsants. Drug design and structure-activity relationships. [Link]

-

MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]

- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.

-

MySkinRecipes. (n.d.). 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-3-yl)pyridine. [Link]

-

MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

ResearchGate. (2019, February 1). Synthesis of novel triazole functionalized pyridine derivatives as potential antimicrobial and anti-biofilm agents. [Link]

-

NIH. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. [Link]

-

ResearchGate. (n.d.). Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies. [Link]

-

MDPI. (n.d.). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. [Link]

-

GREENTREE CHEMICAL. (2023, August 22). The Common Names Of Three Herbicide Active Ingredients Have Been Officially Approved By ISO. [Link]

-

Rays Biotech. (n.d.). Agrochemicals Technical Intermediate. [Link]

-

MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

-

(n.d.). FUNGICIDES, BACTERICIDES, AND NEMATICIDES. [Link]

-

NIH. (2023, January 27). Drug repurposing strategy II: from approved drugs to agri-fungicide leads - PMC. [Link]

-

(n.d.). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. [Link]

-

PubMed. (2007, April 15). Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. [Link]

-

Semantic Scholar. (2021, April 2). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

ResearchGate. (2017, June 15). (PDF) Synthesis and herbicidal activity of pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids as novel protoporphyrinogen oxidase inhibitors. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and insecticidal activity of a series of novel substituted pyridine linked triazole derivatives [nyxxb.cn]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Triazolines. 14. 1,2,3-Triazolines and triazoles, a new class of anticonvulsants. Drug design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 7. mdpi.com [mdpi.com]

- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 9. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 10. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. greentreechem.com [greentreechem.com]

The Strategic Derivatization of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine: A Technical Guide for Advanced Drug Discovery

Abstract

The confluence of pyridine and 1,2,4-triazole rings within a single molecular framework presents a compelling scaffold for the development of novel therapeutics, particularly in the realm of oncology. The strategic positioning of a bromine atom on the pyridine ring of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine offers a versatile handle for a multitude of chemical transformations, enabling the exploration of a vast chemical space. This in-depth technical guide provides a comprehensive overview of the synthesis of the core molecule, detailed protocols for its derivatization via modern cross-coupling methodologies, and an exploration of the potential pharmacological applications of the resulting analogs, with a focus on their promise as kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Introduction: The Pyridine-Triazole Hybrid Scaffold

The pyridine ring is a ubiquitous feature in a vast number of FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.[1][2] Similarly, the 1,2,4-triazole moiety is a key pharmacophore known for its diverse biological activities, including antimicrobial, and anticancer effects.[3][4] The hybridization of these two pharmacophores has emerged as a promising strategy in medicinal chemistry, leading to the discovery of potent bioactive molecules.[5][6] The core structure, 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine, serves as a pivotal building block for the creation of extensive compound libraries, with the bromine atom acting as a linchpin for diversification.

Synthesis of the Core Scaffold: 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine

The synthesis of the title compound can be approached through a multi-step sequence, leveraging established methodologies for the construction of 2,5-disubstituted pyridines and the subsequent introduction of the triazole moiety. A plausible and efficient synthetic route is proposed below.

Proposed Synthetic Pathway

The synthesis initiates with the construction of a 2-amino-5-bromo-6-methylpyridine intermediate, followed by a condensation reaction to form the 1,2,4-triazole ring.

Caption: Proposed synthetic pathway for 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine.

Experimental Protocol: Synthesis of the Core Scaffold

Step 1: Synthesis of 2,5-Dibromo-6-methylpyridine

-

To a solution of 2-amino-6-methylpyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to afford 2,5-dibromo-6-methylpyridine.

Step 2: Synthesis of 5-Bromo-2-methyl-6-aminopyridine

-

In a sealed tube, combine 2,5-dibromo-6-methylpyridine (1.0 eq), aqueous ammonia (10 eq), and a catalytic amount of a copper(I) salt (e.g., CuI).

-

Heat the mixture at 120-140 °C for 24-48 hours.

-

Monitor the reaction by GC-MS.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield 5-bromo-2-methyl-6-aminopyridine.

Step 3: Synthesis of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine

-

A mixture of 5-bromo-2-methyl-6-aminopyridine (1.0 eq) and N,N-dimethylformamide azine (1.1 eq) in glacial acetic acid is heated to reflux for 6-8 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine.

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the pyridine ring is a versatile functional group for derivatization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, enabling a thorough exploration of the structure-activity relationship (SAR).

Caption: Derivatization strategies for the core scaffold via cross-coupling reactions.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the bromopyridine core and various boronic acids or esters.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 90 |

| 3 | Thiophene-3-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | THF | 80 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a degassed mixture of 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), and a suitable base (2.0-3.0 eq) in a chosen solvent, add the palladium catalyst and ligand.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the desired coupled product.

Buchwald-Hartwig Amination: Introduction of Amino Groups

The Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing a variety of primary and secondary amines at the 3-position.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | THF | 80 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-